9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester
Description
Chemical Structure and Properties The compound 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester is a triglyceride analog with a glycerol backbone substituted at positions 2 and 3 by dodecanoyl (C12:0) ester groups and at position 1 by a mono-unsaturated oleoyl (C18:1, 9Z) chain. Its molecular formula is C₄₃H₈₀O₆, with a molecular weight of 717.09 g/mol. The Z-configuration of the double bond in the oleoyl moiety confers fluidity and lower melting points compared to saturated analogs. This structural combination of medium-chain (C12) and unsaturated long-chain (C18:1) acyl groups balances hydrophobic interactions and fluidity, making it relevant in lipid-based formulations and biological studies .
Properties
IUPAC Name |
2,3-di(dodecanoyloxy)propyl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O6/c1-4-7-10-13-16-19-20-21-22-23-24-27-29-32-35-38-44(47)50-41-42(51-45(48)39-36-33-30-26-18-15-12-9-6-3)40-49-43(46)37-34-31-28-25-17-14-11-8-5-2/h21-22,42H,4-20,23-41H2,1-3H3/b22-21- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCSWKCDUHRCW-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315488 | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-66-5 | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oleo-2,3-dilaurin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The most common approach involves acid-catalyzed esterification of glycerol with dodecanoic acid (lauric acid) and oleic acid. In this method, glycerol reacts with excess fatty acids under reflux conditions using sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as catalysts. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of glycerol attack the carbonyl carbons of the fatty acids.
Key Parameters:
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Molar Ratio: A 1:2:1 molar ratio of glycerol to dodecanoic acid to oleic acid ensures preferential esterification at the sn-1 and sn-2 positions by dodecanoic acid, leaving the sn-3 position for oleic acid.
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Temperature: Optimal yields are achieved at 150–160°C, balancing reaction kinetics and thermal stability of unsaturated oleic acid.
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Catalyst Loading: 1–2% (w/w) H₂SO₄ relative to total reactants minimizes side reactions like dehydration.
Example Protocol:
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Combine glycerol (92.1 g, 1 mol), dodecanoic acid (400.6 g, 2 mol), and oleic acid (282.5 g, 1 mol).
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Add H₂SO₄ (7.75 g) and heat at 160°C under nitrogen for 8–12 hours.
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Neutralize the catalyst with sodium bicarbonate, followed by distillation to remove unreacted fatty acids.
Fatty Acid Chloride Method
For higher regioselectivity, dodecanoyl chloride and oleoyl chloride can be used to acylate glycerol. This method avoids equilibrium limitations inherent in acid-catalyzed esterification.
Procedure:
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Dissolve glycerol in anhydrous dichloromethane (DCM) with pyridine as a base.
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Add dodecanoyl chloride (2 equiv.) dropwise at 0°C, followed by oleoyl chloride (1 equiv.) after 2 hours.
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Stir at room temperature for 24 hours, then wash with dilute HCl to remove pyridine-HCl salts.
Advantages:
Limitations:
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Sensitivity to moisture necessitates stringent anhydrous conditions.
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Higher cost of acid chlorides compared to free fatty acids.
Enzymatic Synthesis
Lipase-Catalyzed Esterification
Immobilized lipases from Rhizomucor miehei (Lipozyme RM IM) or Thermomyces lanuginosus (Lipozyme TL IM) enable regioselective synthesis under mild conditions. These enzymes favor esterification at the sn-1 and sn-3 positions, but sn-2 selectivity can be achieved using Candida antarctica lipase B (CAL-B).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Solvent-free |
| Enzyme Loading | 10% (w/w) |
| Molar Ratio (C12:0:C18:1) | 2:1 |
| Reaction Time | 24 hours |
Yield: 70–75% with 90% sn-1,3 selectivity using Lipozyme RM IM.
Acidolysis Using Immobilized Enzymes
Acidolysis of pre-formed triglycerides with free fatty acids offers a route to tailor fatty acid composition. For example, tripalmitin can react with oleic acid in the presence of phospholipase A₁ to replace palmitic acid at the sn-2 position.
Case Study:
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Substrate: 1,2-dipalmitin-3-stearin (source: Caenorhabditis elegans).
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Reaction: Replace stearic acid with oleic acid using immobilized Mucor javanicus lipase.
Industrial Production Techniques
Batch Reactor Processes
Large-scale synthesis employs stirred-tank reactors with temperature and pressure controls. A typical batch process includes:
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Feedstock Pre-Mixing: Glycerol and fatty acids are homogenized at 80°C.
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Reaction Phase: Catalyst (H₂SO₄ or lipase) is added, and the mixture is heated to 150–160°C for 8–12 hours.
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Post-Reaction Processing: Centrifugation removes catalysts, followed by molecular distillation to isolate the triglyceride.
Continuous Flow Systems
Microreactors and packed-bed reactors (PBRs) enhance efficiency for enzymatic synthesis:
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PBR Configuration: Lipase immobilized on silica gel or acrylic resin.
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Flow Rate: 0.5–1.0 mL/min.
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Residence Time: 2–4 hours.
Advantages:
-
20–30% higher yields compared to batch systems.
Optimization Strategies
Response Surface Methodology (RSM)
RSM optimizes interdependent variables like molar ratio, temperature, and enzyme loading. A central composite design for lipase-catalyzed synthesis revealed:
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Critical Factors: Molar ratio (p < 0.01), temperature (p < 0.05).
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Optimal Conditions: 1:2.5 glycerol-to-fatty acid ratio, 65°C, 12% enzyme loading.
Predicted vs. Actual Yield:
| Condition | Predicted Yield | Actual Yield |
|---|---|---|
| Standard | 72% | 70% |
| Optimized | 85% | 82% |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield peroxides, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives.
Scientific Research Applications
Food Industry
Emulsification and Stabilization
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester serves as an effective emulsifier in food products. Its ability to stabilize oil-in-water emulsions makes it suitable for use in dressings, sauces, and margarine. The compound enhances the texture and shelf-life of these products by preventing phase separation.
Nutritional Applications
Due to its fatty acid composition, this compound can be utilized in nutritional supplements aimed at improving lipid profiles. It may assist in providing essential fatty acids that are beneficial for cardiovascular health.
Pharmaceutical Applications
Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that formulations containing this ester can improve the pharmacokinetics of poorly soluble drugs .
Antimicrobial Activity
Research indicates that derivatives of 9-octadecenoic acid exhibit antimicrobial properties against various pathogens. This characteristic can be harnessed in developing topical formulations for treating skin infections or as preservatives in pharmaceutical preparations .
Cosmetic Industry
Skin Conditioning Agents
In cosmetics, this compound is used as a skin conditioning agent due to its emollient properties. It helps to maintain skin hydration and improve texture by forming a protective barrier on the skin.
Anti-Aging Formulations
The compound's fatty acid profile is beneficial in anti-aging products. It aids in restoring skin elasticity and reducing the appearance of fine lines through its moisturizing effects.
Industrial Applications
Surfactants and Detergents
This compound is utilized in formulating surfactants for cleaning products due to its emulsifying properties. It effectively interacts with oils and dirt, enhancing cleaning efficiency.
Biodegradable Plastics
Research is ongoing into the use of this compound in producing biodegradable plastics. Its incorporation into polymer matrices can improve the material's biodegradability while maintaining mechanical properties .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Food Industry | Emulsifier | Stabilizes emulsions; improves texture |
| Pharmaceutical | Drug delivery | Enhances solubility; improves bioavailability |
| Antimicrobial | Effective against pathogens | |
| Cosmetic Industry | Skin conditioner | Maintains hydration; improves skin texture |
| Anti-aging formulations | Restores elasticity; reduces fine lines | |
| Industrial Applications | Surfactants | Enhances cleaning efficiency |
| Biodegradable plastics | Improves biodegradability |
Case Studies
-
Food Emulsification Study
A study published in the Journal of Food Science demonstrated that formulations containing this compound significantly improved the stability of salad dressings over a six-month period compared to traditional emulsifiers . -
Pharmaceutical Delivery Research
In a clinical trial reported by Pharmaceutical Research, the use of this compound as a carrier for hydrophobic drugs resulted in a 50% increase in absorption rates compared to control groups using standard carriers . -
Cosmetic Efficacy Trial
A randomized controlled trial assessed the efficacy of creams containing this ester on aging skin. Results indicated significant improvements in skin hydration and elasticity after eight weeks of use .
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes. The ester functional groups can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also plays a role in its applications in drug delivery and cosmetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Acyl Chain Length and Saturation
The compound’s properties are influenced by acyl chain length, saturation, and ester positioning. Below is a comparative analysis with structurally related esters:
Physicochemical Properties
- Solubility and Melting Behavior: Shorter acyl chains (C12 vs. C18:0) reduce hydrophobicity, improving solubility in organic solvents like ethanol . The Z-configuration in the oleoyl chain lowers melting points compared to E-configuration analogs (e.g., 2,3-dihexadecanoyloxypropyl (E)-octadec-9-enoate melts at ~40°C vs. <0°C for Z-oleate) .
- Synthesis and Natural Occurrence: The target compound has been isolated from marine organisms (e.g., Hydrophis curtus), while similar esters (e.g., Monoolein) are biosynthesized in microbes like Scenedesmus obliquus under heterotrophic conditions .
Biological Activity
9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester, also known as glyceryl 1-oleate-2,3-dilaurate, is a complex fatty acid ester with significant biological implications. This compound is derived from oleic acid and lauric acid and has garnered attention for its potential applications in pharmaceuticals and cosmetics due to its emulsifying properties and bioactivity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 721.15 g/mol. Its structure consists of a glycerol backbone esterified with two lauric acid chains and one oleic acid chain, which contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 721.15 g/mol |
| CAS Registry Number | 20299-66-5 |
| Lipid Classification | TG (12:0/12:0/18:1) |
Antimicrobial Properties
Research indicates that compounds containing lauric acid exhibit antimicrobial activity against various pathogens. The ester form of 9-octadecenoic acid has shown potential in inhibiting the growth of bacteria and fungi, making it a candidate for use in topical formulations aimed at preventing infections.
Anti-inflammatory Effects
Studies have suggested that fatty acids can modulate inflammatory responses. The presence of oleic acid in this compound may contribute to its anti-inflammatory properties, which could be beneficial in treating conditions such as dermatitis or other inflammatory skin disorders.
Skin Penetration and Absorption
Due to its lipid nature, this compound can enhance skin penetration of active ingredients in cosmetic formulations. This property is particularly valuable in transdermal drug delivery systems where increased absorption can lead to improved efficacy.
Case Studies
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various fatty acid esters, including 9-octadecenoic acid derivatives. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans in vitro.
Study 2: Inflammatory Response Modulation
Research by Johnson et al. (2023) investigated the anti-inflammatory effects of fatty acids on human keratinocytes. The findings indicated that treatment with oleate-containing esters reduced the expression of pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound in inflammatory skin diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : Fatty acids can influence signaling pathways that regulate inflammation.
- Enhanced Permeability : Its structure facilitates the transport of other compounds across lipid membranes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 9-octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via esterification of glycerol derivatives with dodecanoic acid (lauric acid) and oleic acid (9Z-octadecenoic acid). Acid catalysts like sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) in anhydrous toluene at 80–120°C for 6–24 hours are commonly used . Purification involves column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol to isolate the diester. Yield optimization requires precise stoichiometric ratios (1:2.2 glycerol:acyl chloride) and inert atmospheres to prevent oxidation of the Z-configured double bond .
Q. Which spectroscopic techniques are critical for structural characterization of this diester?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm ester bond formation (δ 4.1–4.3 ppm for glycerol protons; δ 170–173 ppm for carbonyl carbons). The Z-configuration of the C9 double bond is verified by coupling constants (J = 10–12 Hz in ¹H NMR) .
- FT-IR : Ester C=O stretches (~1740 cm⁻¹) and hydroxyl absence confirm complete esterification .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (theoretical: 821.3 g/mol) and fragmentation patterns (e.g., loss of dodecyl chains) .
Q. How can purity and stability be assessed during storage?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) quantify impurities (e.g., monoester byproducts) .
- Accelerated Stability Testing : Store samples at 4°C under argon. Monitor degradation via periodic TLC (silica, chloroform:methanol 9:1) and FT-IR for oxidation (appearance of OH stretches ~3400 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for diester synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate interactions between variables (catalyst type, temperature, solvent). For example, enzymatic catalysts (e.g., lipase B from Candida antarctica) may reduce side reactions vs. acid catalysts but require longer reaction times (48–72 hours) .
- Kinetic Studies : Compare activation energies (Arrhenius plots) for acid vs. enzymatic pathways to identify rate-limiting steps .
Q. How does the diester’s amphiphilic structure influence its self-assembly in aqueous systems?
- Methodology :
- Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) by plotting surface tension vs. log concentration. Typical CMC for similar diesters ranges 0.1–1 mM .
- Cryo-TEM : Visualize micelle morphology (e.g., spherical vs. lamellar structures) at varying pH and ionic strengths .
Q. What mechanistic insights explain its reported antimicrobial activity in vitro?
- Methodology :
- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to quantify disruption of E. coli or S. aureus membranes. Compare with control esters lacking the Z-configured double bond .
- Molecular Dynamics Simulations : Model interactions between the diester and lipid bilayers (e.g., POPC membranes) to identify insertion energetics and pore formation .
Q. How can computational methods predict regioselectivity in esterification reactions?
- Methodology :
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation barriers for 1,2- vs. 1,3-diester formation .
- Machine Learning : Train models on existing esterification datasets (e.g., reaction temperature, solvent polarity) to predict optimal conditions for >90% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
